molecular formula C7H3ClFN3 B15329791 4-Chloro-6-fluoropyrido[2,3-d]pyrimidine

4-Chloro-6-fluoropyrido[2,3-d]pyrimidine

Cat. No.: B15329791
M. Wt: 183.57 g/mol
InChI Key: LGDSHRQFPQVWBV-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoropyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The unique structure of this compound, which includes both chlorine and fluorine atoms, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-fluoropyrido[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Nickel and acetic acid . This reaction is followed by methylation at the N10 position using formaldehyde and sodium cyanoborohydride .

Industrial Production Methods: Industrial production methods for this compound often involve scalable and efficient synthetic routes. One such method includes the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane, followed by the addition of formamidine to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. This intermediate is then converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is subsequently chlorinated to produce 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-fluoropyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which can replace the chlorine or fluorine atoms.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

4-Chloro-6-fluoropyrido[2,3-d]pyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoropyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can exert its biological activities .

Comparison with Similar Compounds

4-Chloro-6-fluoropyrido[2,3-d]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential biological activities.

Properties

Molecular Formula

C7H3ClFN3

Molecular Weight

183.57 g/mol

IUPAC Name

4-chloro-6-fluoropyrido[2,3-d]pyrimidine

InChI

InChI=1S/C7H3ClFN3/c8-6-5-1-4(9)2-10-7(5)12-3-11-6/h1-3H

InChI Key

LGDSHRQFPQVWBV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=NC=N2)Cl)F

Origin of Product

United States

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